Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, O-((2-propenylamino)carbonyl)oxime), (Z)-
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Overview
Description
BRN 5970256, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a negative optical rotation. It has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves the reduction of pinene derivatives. One common method is the catalytic hydrogenation of pinene oxide, which yields the desired diol. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions.
Industrial Production Methods
On an industrial scale, the production of (1R,2R,3S,5R)-(-)-2,3-pinanediol can be achieved through the same catalytic hydrogenation process but optimized for larger batches. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (1R,2R,3S,5R)-(-)-2,3-pinanediol can yield pinanone, while reduction can produce pinanol.
Scientific Research Applications
(1R,2R,3S,5R)-(-)-2,3-pinanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with specific molecular targets. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S,5R)-2,3-Pinanediol: A stereoisomer with similar chemical properties.
Pinanone: An oxidized derivative of (1R,2R,3S,5R)-(-)-2,3-pinanediol.
Pinanol: A reduced form of the compound.
Uniqueness
(1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Properties
CAS No. |
95449-90-4 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
[(Z)-spiro[1-benzofuran-2,1'-cyclopropane]-3-ylideneamino] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C14H14N2O3/c1-2-9-15-13(17)19-16-12-10-5-3-4-6-11(10)18-14(12)7-8-14/h2-6H,1,7-9H2,(H,15,17)/b16-12- |
InChI Key |
PBDBCOSMSNEQFW-VBKFSLOCSA-N |
Isomeric SMILES |
C=CCNC(=O)O/N=C\1/C2=CC=CC=C2OC13CC3 |
Canonical SMILES |
C=CCNC(=O)ON=C1C2=CC=CC=C2OC13CC3 |
Origin of Product |
United States |
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